molecular formula C22H30N4O2S B2548456 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 899949-99-6

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2548456
CAS No.: 899949-99-6
M. Wt: 414.57
InChI Key: UANQCHMITDNUBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and involves a complex arrangement of atoms and bonds. The hexahydroquinazoline group indicates a six-membered ring structure with nitrogen atoms . The thioether group (-S-) and the amide group (-CONH2) are also key structural features.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis, the thioether group could participate in oxidation reactions, and the hexahydroquinazoline ring might be involved in electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of various quinazolinone and acetamide derivatives, including compounds similar to the one , have been reported. These compounds are synthesized through multiple steps, starting from basic chemical precursors to the final compound, employing techniques like S-arylation for their preparation. Analytical methods such as NMR, Raman, and infrared spectroscopy are utilized for characterization. These compounds exhibit potential as cytotoxic agents against various cancer cell lines, demonstrating their relevance in cancer research (Riadi et al., 2021).

Biological Evaluation

  • Studies on the biological evaluation of similar compounds have shown potent cytotoxic activity against cancer cell lines, such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. This highlights the potential therapeutic applications of these compounds in treating various forms of cancer (Nguyen et al., 2019).

Pharmacological Activities

  • Research into the pharmacological activities of quinazolinone derivatives has revealed their potential for anti-inflammatory and analgesic effects. Certain compounds within this class have been identified as more potent compared to reference standards like diclofenac sodium, indicating their potential for development into new therapeutic agents (Alagarsamy et al., 2015).

Antimicrobial and Antifungal Properties

  • Some derivatives have been found to exhibit antimicrobial and antifungal properties, making them candidates for developing new treatments against infectious diseases. Compounds synthesized from quinazolinone derivatives have shown activity against a range of bacterial and fungal species, demonstrating their broad-spectrum antimicrobial potential (Desai et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety assessment for this compound .

Properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-4-16-9-11-17(12-10-16)23-20(27)15-29-21-18-7-5-6-8-19(18)26(22(28)24-21)14-13-25(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANQCHMITDNUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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